
Meprotixol
Descripción general
Descripción
Meprotixol is a cough suppressant . It has also been used for the treatment of rheumatic diseases .
Molecular Structure Analysis
Meprotixol has a molecular formula of C19H23NO2S . Its molar mass is 329.46 g·mol−1 . The compound belongs to the class of organic compounds known as thioxanthenes . These are organic polycyclic compounds containing a thioxanthene moiety, which is an aromatic tricycle derived from xanthene by replacing the oxygen atom with a sulfur atom .Physical And Chemical Properties Analysis
Meprotixol has a molecular formula of C19H23NO2S . Its molar mass is 329.46 g·mol−1 . The compound belongs to the class of organic compounds known as thioxanthenes . These are organic polycyclic compounds containing a thioxanthene moiety, which is an aromatic tricycle derived from xanthene by replacing the oxygen atom with a sulfur atom .Aplicaciones Científicas De Investigación
Cough Suppressant
Meprotixol is categorized under the ATC code R05DB22, indicating its use as a cough suppressant . It’s part of the cough and cold preparations, suggesting its potential application in treating respiratory conditions that involve coughing.
Molecular Biology Tools
While not directly related to Meprotixol, proteolytic enzymes play a significant role in molecular biology research. They are used in various applications such as peptide synthesis, protein digestion during nucleic acid purification, and cell culturing . Meprotixol’s structure could provide a template for designing inhibitors or activators of proteolytic enzymes, contributing to this field.
Chemical Taxonomy
Meprotixol belongs to the class of organic compounds known as thioxanthenes. Research into its chemical taxonomy can expand the knowledge of thioxanthene derivatives and their potential applications in various fields of chemistry and biochemistry .
Propiedades
IUPAC Name |
9-[3-(dimethylamino)propyl]-2-methoxythioxanthen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-20(2)12-6-11-19(21)15-7-4-5-8-17(15)23-18-10-9-14(22-3)13-16(18)19/h4-5,7-10,13,21H,6,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYVFLWAVIGDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863358 | |
| Record name | 9-[3-(Dimethylamino)propyl]-2-methoxy-9H-thioxanthen-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Meprotixol | |
CAS RN |
4295-63-0 | |
| Record name | Meprotixol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4295-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meprotixol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meprotixol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13822 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 9-[3-(Dimethylamino)propyl]-2-methoxy-9H-thioxanthen-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEPROTIXOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JXZ154Z0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary therapeutic areas where Meprotixol has been studied?
A1: Research on Meprotixol has explored its potential in two main therapeutic areas:
- Antitussive: Studies investigated its effectiveness in suppressing coughs. [, ]
- Antirheumatic: Several studies examined its potential in treating rheumatic diseases. [, , , , ]
Q2: Were there any clinical trials conducted with Meprotixol, and if so, what type of design did they employ?
A2: Yes, clinical trials were conducted to evaluate Meprotixol's efficacy. Notably, researchers employed a double-blind crossover design, incorporating both the active compound and a placebo, to ensure rigorous assessment. [, , ] This design helps minimize bias and strengthen the reliability of the findings.
Q3: Can you elaborate on the specific types of rheumatic diseases studied in relation to Meprotixol's potential therapeutic benefits?
A3: While the provided research abstracts don't delve into specific rheumatic disease types, one study mentions a "multicenter investigation in general practice" [] This suggests a broad approach to understanding Meprotixol's potential across various rheumatic conditions commonly encountered in primary care settings.
Q4: Beyond its therapeutic applications, were there any analytical chemistry studies conducted on Meprotixol?
A4: Yes, analytical techniques played a crucial role in Meprotixol research. Studies explored fluorimetric methods for quantifying Meprotixol and similar compounds. [] Additionally, thin-layer chromatography was employed to characterize Meprotixol and related psychopharmacological substances. [] These analytical approaches are essential for understanding the compound's properties and behavior in various contexts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



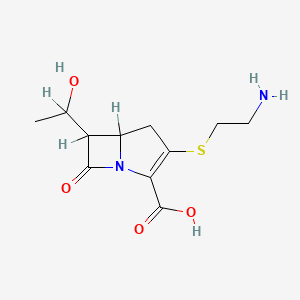
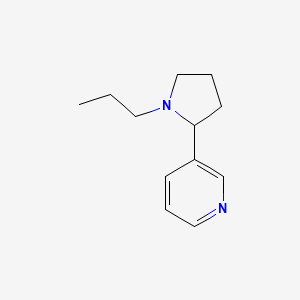
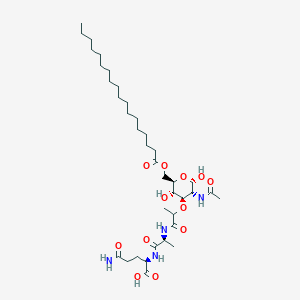



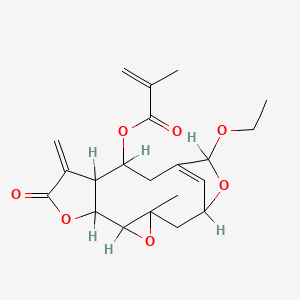
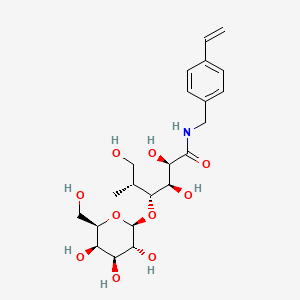
![[(2R,3S,4R,5R)-5-[6-amino-2-(4-bromo-2,3-dioxobutyl)sulfanylpurin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1209826.png)

![6-(Diethylamino)-N-[2-[(1R)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B1209831.png)


